BDP R6G amine
Overview
Description
BDP R6G amine is a borondipyrromethene-based fluorophore featuring an amine group. This compound is known for its high extinction coefficient and excellent quantum yield, making it highly photostable. It is particularly useful in fluorescence polarization assays due to its long excited state lifetime .
Preparation Methods
BDP R6G amine can be synthesized through various methods, including copper-catalyzed click chemistry. The compound features a terminal alkyne suitable for this type of reaction. The preparation involves reacting borondipyrromethene with an amine group and a terminal alkyne under specific conditions . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
BDP R6G amine undergoes several types of chemical reactions:
Substitution Reactions: The amine group allows for reactions with carboxylic acids, activated NHS esters, and other carbonyl groups.
Click Chemistry: The terminal alkyne group is suitable for copper-catalyzed click chemistry, enabling the formation of stable triazole linkages.
Conjugation Reactions: The compound can be conjugated with various electrophiles, making it versatile for labeling applications.
Common reagents used in these reactions include copper catalysts, carboxylic acids, and NHS esters. The major products formed are typically conjugated fluorophores used in various labeling and detection applications.
Scientific Research Applications
BDP R6G amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of BDP R6G amine involves its ability to absorb light at a specific wavelength (530 nm) and emit light at a different wavelength (548 nm). This property is due to the borondipyrromethene core, which allows for efficient energy transfer and fluorescence . The amine group facilitates conjugation with other molecules, enabling targeted labeling and detection.
Comparison with Similar Compounds
BDP R6G amine is often compared with other borondipyrromethene dyes and rhodamine 6G derivatives. Similar compounds include:
BDP R6G alkyne: A terminal alkyne derivative used for click chemistry.
BDP R6G azide: Suitable for copper-free click chemistry.
BDP R6G carboxylic acid: A free carboxylic acid derivative used for conjugation with amines.
BDP R6G NHS ester: Used for labeling proteins and nucleic acids.
This compound stands out due to its high quantum yield and photostability, making it particularly useful for long-term imaging and detection applications.
Properties
IUPAC Name |
6-[3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29BF2N4O.ClH/c26-25(27)30-20(13-15-24(32)29-17-7-2-1-6-16-28)10-11-21(30)18-22-12-14-23(31(22)25)19-8-4-3-5-9-19;/h3-5,8-12,14,18H,1-2,6-7,13,15-17,28H2,(H,29,32);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYJFICGJSOWBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCCCCCC[NH3+])C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30BClF2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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